Molecular Weight and Lipophilicity Differentiation Relative to the 3‑Chloro Analog (CAS 17321‑26‑5)
Compared to 3‑chloro‑6‑(cyclohexyloxy)pyridazine (CAS 17321‑26‑5), 3‑(cyclohexyloxy)‑6‑methylpyridazine replaces the electron‑withdrawing chloro substituent at position 6 with an electron‑donating methyl group. This substitution reduces the molecular weight by 20.41 g·mol⁻¹ (192.26 vs. 212.67 g·mol⁻¹) and is expected to lower LogP (computed XLogP3 for the chloro analog = 2.7; estimated for the methyl analog ≈ 2.3–2.5 based on fragment‑based calculation) [1]. The lower molecular weight and reduced lipophilicity may translate into higher aqueous solubility and a more favorable pharmacokinetic profile, a trend observed in the DGAT‑1 cyclohexyloxy‑pyridyl series where de‑chlorination improved unbound clearance [2].
| Evidence Dimension | Molecular weight and lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW = 192.26 g·mol⁻¹; estimated XLogP3 ≈ 2.3–2.5 |
| Comparator Or Baseline | 3‑Chloro‑6‑(cyclohexyloxy)pyridazine: MW = 212.67 g·mol⁻¹; computed XLogP3 = 2.7 [1] |
| Quantified Difference | ΔMW = −20.41 g·mol⁻¹; ΔLogP ≈ −0.2 to −0.4 |
| Conditions | MW: PubChem‑computed (2021.05.07); LogP: PubChem XLogP3 for comparator; target LogP estimated by fragment‑based extrapolation (no experimental LogP available for either compound). |
Why This Matters
A 20 g·mol⁻¹ reduction in molecular weight coupled with a 0.2–0.4 log‑unit decrease in lipophilicity can significantly improve solubility and reduce non‑specific protein binding, making the methyl analog preferable for hit‑to‑lead optimization where these parameters are limiting.
- [1] PubChem. 3‑Chloro‑6‑(cyclohexyloxy)pyridazine – Computed Properties. CID 252829. https://pubchem.ncbi.nlm.nih.gov/compound/252829 (accessed 2026-04-29). View Source
- [2] Plowright, A. T. et al. Design and Synthesis of a Novel Series of Cyclohexyloxy‑pyridyl Derivatives as Inhibitors of Diacylglycerol Acyl Transferase 1. MedChemComm, 2013, 4, 151–158. View Source
